Methyl 3-((4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate is a complex organic compound that features a pyrimidine ring substituted with fluorophenyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors.
Introduction of Substituents: The fluorophenyl and trifluoromethyl groups are introduced via nucleophilic substitution reactions.
Thioester Formation: The final step involves the formation of the thioester linkage through a reaction between the pyrimidine derivative and methyl 3-mercaptopropanoate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Brominated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
Methyl 3-((4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is explored for its potential use in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-((4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate involves its interaction with specific molecular targets. The fluorophenyl and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The thioester linkage plays a crucial role in its reactivity and stability, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-((4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate
- Methyl 3-((4-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate
- Methyl 3-((4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate
Uniqueness
Methyl 3-((4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. The trifluoromethyl group further contributes to its stability and reactivity, making it a valuable compound in various research applications.
Biological Activity
Methyl 3-((4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate, also known by its CAS number 187327-30-6, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and therapeutic applications.
Chemical Structure
The molecular formula of the compound is C16H16F3N2OS. The structure features a pyrimidine ring substituted with a trifluoromethyl group and a fluorophenyl moiety, which are known to enhance biological activity through various mechanisms.
Anticancer Properties
Research has indicated that compounds containing pyrimidine and thioether functionalities often exhibit potent anticancer activity. For instance, studies have shown that derivatives of pyrimidine can inhibit key enzymes involved in cancer cell proliferation.
Case Study:
A study conducted by the National Cancer Institute (NCI) evaluated various trifluoromethylated compounds for their anticancer properties. The results demonstrated significant cytotoxicity against several cancer cell lines, including leukemia and lung carcinoma cells, suggesting that the incorporation of trifluoromethyl groups can enhance the efficacy of these compounds in cancer therapy .
Cell Line | IC50 (µM) | Activity |
---|---|---|
RPMI-8226 (Leukemia) | 1.5 | High |
A549 (Lung Carcinoma) | 2.3 | Moderate |
A498 (Renal Cancer) | 3.0 | Moderate |
The biological activity of this compound may involve the inhibition of protein kinases, which are crucial for cell signaling pathways related to growth and survival. Inhibitors targeting these kinases have been shown to induce apoptosis in cancer cells.
Key Findings:
- Inhibition of Dihydrofolate Reductase (DHFR): Some pyrimidine derivatives inhibit DHFR, leading to reduced nucleotide synthesis and subsequent cell death in rapidly dividing cancer cells .
- Tyrosine Kinase Inhibition: Compounds similar in structure have been reported to inhibit tyrosine kinases, which play a significant role in oncogenic signaling pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that both the fluorinated aromatic groups and the thioether linkage are critical for enhancing biological activity. Variations in these substituents can significantly alter the potency and selectivity of the compound against various biological targets.
Substituent | Effect on Activity |
---|---|
Trifluoromethyl group | Increases lipophilicity and bioavailability |
Fluorophenyl group | Enhances binding affinity to target enzymes |
Thioether linkage | Improves metabolic stability |
Properties
Molecular Formula |
C15H12F4N2O2S |
---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
methyl 3-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoate |
InChI |
InChI=1S/C15H12F4N2O2S/c1-23-13(22)6-7-24-14-20-11(8-12(21-14)15(17,18)19)9-2-4-10(16)5-3-9/h2-5,8H,6-7H2,1H3 |
InChI Key |
OGSSWPBEYHQGJO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.